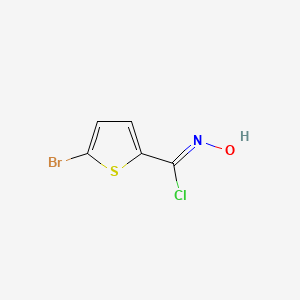
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride: is an organic compound that features a thiophene ring substituted with a bromine atom and a carboximidoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Carboximidoyl Chloride: The 5-bromothiophene is then reacted with a suitable reagent, such as oxalyl chloride, to introduce the carboximidoyl chloride group.
Hydroxylation: Finally, the compound is hydroxylated using hydroxylamine or a similar reagent to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidoyl chloride group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Probes: Used in the study of enzyme mechanisms and interactions.
Industry:
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
5-bromo-2-thiophenecarboxylic acid: Similar structure but lacks the hydroxylamine and carboximidoyl chloride groups.
N-hydroxythiophene-2-carboximidoyl chloride: Similar structure but lacks the bromine atom.
Uniqueness:
Functional Groups: The presence of both the bromine atom and the carboximidoyl chloride group makes (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H3BrClNOS |
|---|---|
Peso molecular |
240.51 g/mol |
Nombre IUPAC |
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5- |
Clave InChI |
JCVHGPUHIGLLBY-YVMONPNESA-N |
SMILES isomérico |
C1=C(SC(=C1)Br)/C(=N/O)/Cl |
SMILES canónico |
C1=C(SC(=C1)Br)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)

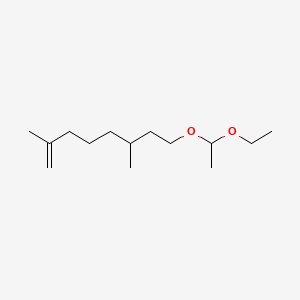


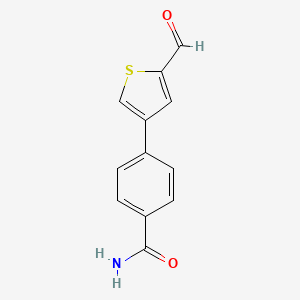
![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
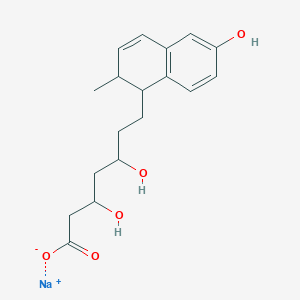
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
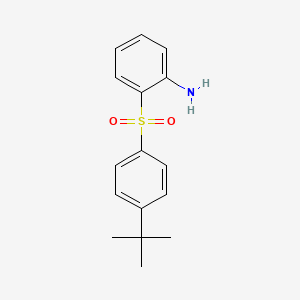

![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)

